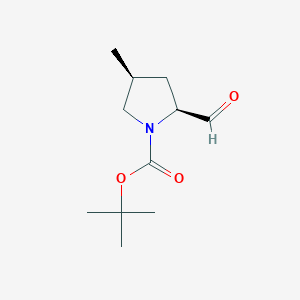

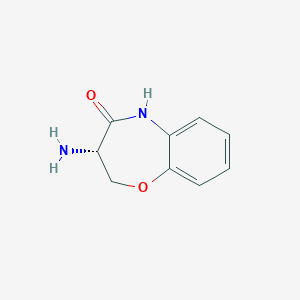

![molecular formula C20H12F2O2 B3324888 2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1998167-76-2](/img/structure/B3324888.png)

2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Übersicht

Beschreibung

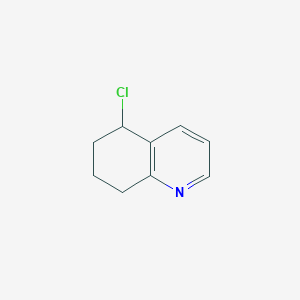

“2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It is a derivative of terphenyl, which is a polycyclic aromatic hydrocarbon made of three connected benzene rings . The compound has two fluorine atoms at the 2’ and 5’ positions and two carbaldehyde groups at the 4 and 4’’ positions .

Synthesis Analysis

The synthesis of similar fluorinated terphenyl compounds has been achieved using the Suzuki-Miyaura method . This method involves the reaction of phenyl boronic acid with 1,4-dibromo-2,5-difluorobenzene in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen

Photocatalytic Chemistry on TiO2 Surfaces

Photocatalytic reactions on TiO2 surfaces represent a crucial area of application for various organic compounds, including those structurally related to 2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde. These reactions are vital for hydrogen production, pollutant degradation, and the development of sustainable energy and environmental solutions. TiO2, due to its high efficiency, nontoxicity, low cost, and stability, is a widely investigated metal oxide in semiconductor photocatalysis. Studies on well-characterized single crystals have provided key insights into the mechanisms of photocatalysis at the atomic and molecular levels, which is essential for developing new models of photocatalysis (Guo et al., 2016).

Fluorescent Chemosensors Development

Compounds based on 4-methyl-2,6-diformylphenol, a close analog to this compound, have been extensively used for developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The presence of two formyl groups in such compounds offers ample opportunities for tuning sensing selectivity and sensitivity, opening avenues for the development of new chemosensors (Roy, 2021).

Polymerization Catalysts

The catalytic properties of modified clays, such as those involving the catalysis of reactions with various aldehydes including structures similar to this compound, play a significant role in organic synthesis. Metal cation-exchanged clays have been used for the alkylation of phenols, rearrangement of alkyl phenyl ethers, and the synthesis of bisphenols and alkylphenols. These catalysts offer a sustainable and reusable option for the selective synthesis of complex organic compounds, demonstrating the versatility of aldehydes in catalytic reactions (Tateiwa & Uemura, 1997).

Eigenschaften

IUPAC Name |

4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOXAUGKTJZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

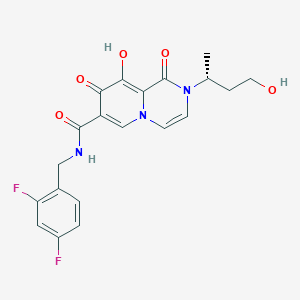

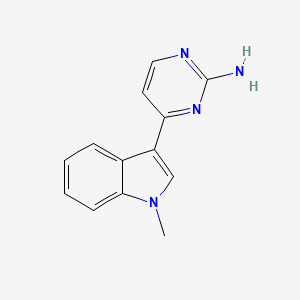

![[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde](/img/structure/B3324822.png)

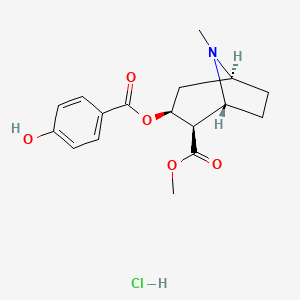

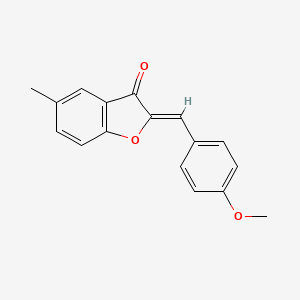

![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)

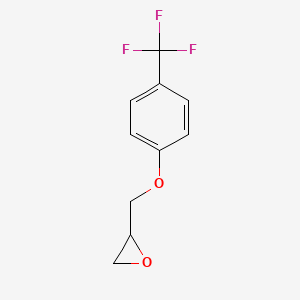

![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)